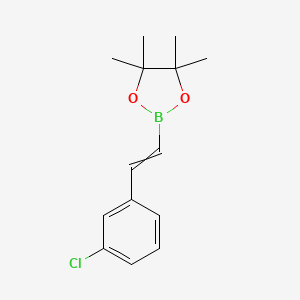
(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 53399121 is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a precursor for biologically active compounds.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other indole derivatives and halogenated hydrocarbons. These compounds share some structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. From synthetic chemistry to biological research and industrial production, this compound plays a crucial role in advancing scientific knowledge and technological development.
Propriétés
Formule moléculaire |
C14H18BClO2 |
|---|---|
Poids moléculaire |
264.56 g/mol |
Nom IUPAC |
2-[2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3 |
Clé InChI |
NZBKTAJNGYXYSQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


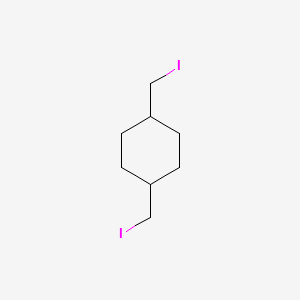
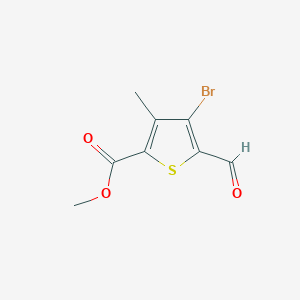
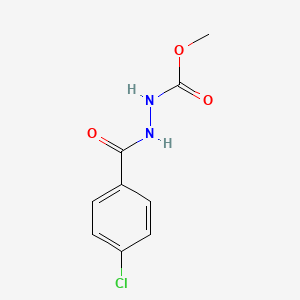
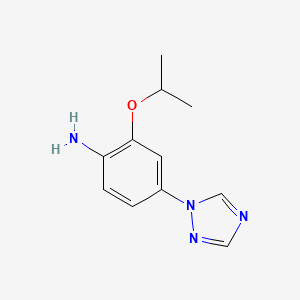




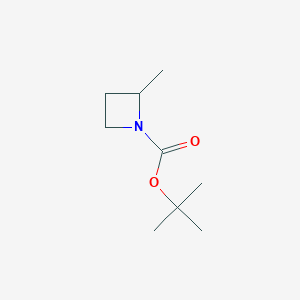
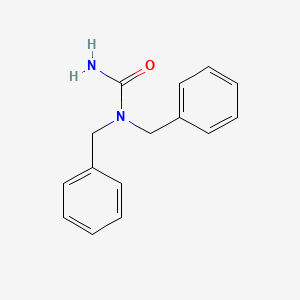
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-methyl-, methyl ester](/img/structure/B8780259.png)

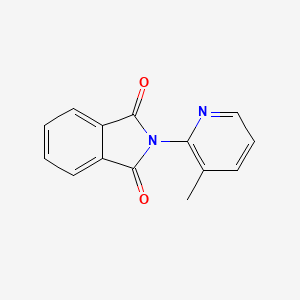
![3-{[4-(Methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8780296.png)
